5-Bromo-1-isopropylbenzoimidazole

Descripción

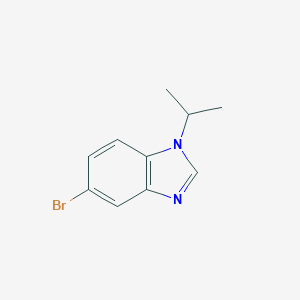

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-1-propan-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNOCKJHUYTFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609700 | |

| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200114-01-7 | |

| Record name | 5-Bromo-1-(1-methylethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200114-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-isopropylbenzoimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1 Isopropylbenzoimidazole

Advanced Synthetic Approaches to 5-Bromo-1-isopropylbenzoimidazole and its Precursors

The construction of the this compound scaffold involves carefully orchestrated steps, including the regioselective introduction of a bromine atom onto the benzimidazole (B57391) core and the N-alkylation to incorporate the isopropyl group. Modern catalytic methods are also being explored to enhance the efficiency and sustainability of these synthetic routes.

Achieving regioselectivity in the bromination of benzimidazoles is crucial for the synthesis of specific isomers like the 5-bromo derivative. Electrophilic bromination of the benzimidazole ring can lead to a mixture of products, making the development of selective methods a key area of research. One approach involves the manipulation of functional groups on a pre-formed benzimidazole. For example, 5(6)-nitrobenzimidazole can be acetylated and subsequently hydrogenated to form 5(6)-(formylamino)benzimidazole. This intermediate then undergoes smooth regioselective electrophilic bromination to yield 4(7)-bromo-5(6)-(formylamino)benzimidazole chem-soc.si.

Another strategy involves the direct bromination of benzimidazole followed by nitration, which can afford a separable mixture of 5-bromo-6-nitro- and 5-bromo-4-nitrobenzimidazole chem-soc.si. The regioselectivity of halogenation can also be influenced by the reaction conditions and the specific halogenating agent used. For instance, the halogenation of 9-chloropyrido[1,2-a]benzimidazole using N-bromosuccinimide in concentrated sulfuric acid has been shown to produce a mixture of 8-bromo and 6-bromo isomers, with the 8-bromo product being predominant editorum.ru. Quantum chemistry methods have been employed to understand the orbital control of such electrophilic halogenation reactions, helping to predict the orientation of the incoming electrophile editorum.ru.

| Precursor | Reagent | Product | Selectivity | Reference |

| 5(6)-(Formylamino)benzimidazole | Electrophilic Brominating Agent | 4(7)-Bromo-5(6)-(formylamino)benzimidazole | Regioselective | chem-soc.si |

| Benzimidazole | Bromine, then Nitric Acid | 5-Bromo-6-nitrobenzimidazole & 5-Bromo-4-nitrobenzimidazole | Mixture of isomers | chem-soc.si |

| 9-Chloropyrido[1,2-a]benzimidazole | N-Bromosuccinimide/H₂SO₄ | 8-Bromo-9-chloropyrido[1,2-a]benzimidazole & 6-Bromo-9-chloropyrido[1,2-a]benzimidazole | Predominantly 8-bromo isomer | editorum.ru |

The introduction of an isopropyl group at the N-1 position of the benzimidazole ring is typically achieved through N-alkylation. This reaction generally involves the treatment of the N-H containing benzimidazole with an isopropyl halide in the presence of a base instras.com. The choice of base and solvent system can significantly influence the reaction's efficiency. Common bases include potassium carbonate, sodium carbonate, and sodium hydride researchgate.netnih.gov.

To overcome solubility issues and promote greener reaction conditions, methods utilizing surfactant-aqueous basic media have been developed. For instance, the use of sodium dodecyl sulfate (B86663) (SDS) in an alkaline water system has been shown to enhance the rate of N-alkylation of benzimidazole derivatives with various alkyl halides, including less reactive ones which may require moderate heating (55-60°C) researchgate.net. For more reactive alkyl halides, these reactions can often proceed at ambient temperatures . The alkylation of unsymmetrically substituted benzimidazoles can result in a mixture of N-1 and N-3 alkylated isomers instras.com.

| Benzimidazole Derivative | Alkylating Agent | Base/Solvent System | Temperature | Product | Reference |

| Benzimidazole | Isopropyl halide | K₂CO₃/Acetonitrile (B52724) | 40-50 °C | 1-Isopropylbenzoimidazole | nih.gov |

| Dibromobenzimidazole | Phenacyl halides | K₂CO₃/MeCN | Not specified | N-Phenacyldibromobenzimidazoles | nih.gov |

| Imidazole (B134444)/Benzimidazole | Alkyl halides | NaOH/SDS-Water | Ambient or 55-60 °C | N-1 Alkylated products | researchgate.net |

Modern synthetic chemistry is increasingly turning towards catalytic methods to improve the synthesis of heterocyclic compounds like benzimidazoles, focusing on sustainability, efficiency, and selectivity. researchgate.net

Biocatalysis : While not extensively detailed in the provided context for this specific compound, biocatalysis, in general, offers an environmentally friendly approach to organic synthesis.

Nanocatalysis : Nanocatalysts are gaining prominence due to their high activity, selectivity, and recyclability. researchgate.net Various nanocatalysts have been developed for benzimidazole synthesis. For example, magnetic nanocomposites, such as copper-immobilized silica-coated magnetite nanoparticles modified with poly(melamine-terephthalaldehyde), have been used for the condensation of o-phenylenediamines with aldehydes or orthoesters. doi.org Another example is the use of Co-doped NiFe₂O₄ nanoparticles for the one-pot synthesis of benzimidazoles under solvent-free conditions. doi.org Thiolated molybdenum diselenide quantum dots have also been demonstrated as effective bifunctional catalysts for benzimidazole synthesis. rsc.org

Photocatalysis : Photocatalysis represents a green and sustainable approach, often utilizing visible light to drive chemical reactions. doi.org The synthesis of benzimidazole derivatives has been achieved through photocatalytic tandem processes. For instance, a nitro compound and ethanol (B145695) can be used as starting materials where ethanol is photocatalytically dehydrogenated to produce both the hydrogen for nitro group reduction and the aldehyde for cyclization. cnr.it Co-doping of TiO₂ with elements like boron and nitrogen can enhance its photocatalytic activity. cnr.it Cobalt-loaded TiO₂ has also been shown to be an efficient photocatalyst for the synthesis of 2-aryl benzimidazoles under solar light. researchgate.net

| Catalysis Type | Catalyst Example | Reaction Type | Key Advantages | Reference |

| Nanocatalysis | Copper-immobilized magnetic nanocomposite | Condensation of o-phenylenediamines | High activity, recyclability | doi.org |

| Nanocatalysis | Co-doped NiFe₂O₄ nanoparticles | One-pot condensation | Solvent-free conditions, good recyclability | doi.org |

| Nanocatalysis | Thiolated MoSe₂ quantum dots | Benzimidazole synthesis | Bifunctional catalysis | rsc.org |

| Photocatalysis | Boron and Nitrogen co-doped TiO₂ | Tandem nitro reduction and cyclization | Sustainable, uses renewable starting materials | cnr.it |

| Photocatalysis | Cobalt-loaded TiO₂ | Synthesis of 2-aryl benzimidazoles | Utilizes solar light, eco-friendly | researchgate.net |

Functionalization and Derivatization Strategies for this compound

The bromine atom at the 5-position of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. Cross-coupling and nucleophilic substitution reactions are the most prominent strategies for its functionalization.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov In the context of this compound, this reaction allows for the coupling of various aryl, heteroaryl, alkenyl, or alkyl groups at the bromo-substituted position. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronic ester. nih.govlibretexts.org

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and can be optimized for specific substrates. nih.gov For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.com The development of advanced catalyst systems, such as those incorporating bulky, electron-rich phosphine (B1218219) ligands, has expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates. libretexts.org The reaction's robustness has been demonstrated in the coupling of unprotected ortho-bromoanilines with a variety of boronic esters, highlighting its tolerance to different functional groups. nih.gov

| Bromo-Substituted Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product Type | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄/1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| Unprotected ortho-bromoanilines | Benzyl (B1604629), alkyl, aryl, alkenyl, heteroaromatic boronic esters | CataXCium A Pd G3 | Not specified | Ortho-substituted anilines | nih.gov |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Palladium precatalyst with phosphine ligand | Not specified | Coupled heteroaryl product | nih.gov |

The bromine atom on the benzimidazole ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. smolecule.comcymitquimica.com These reactions typically involve the displacement of the bromide ion by a nucleophile. The reactivity of the bromine atom can be influenced by the presence of other substituents on the benzimidazole ring. For example, in N-protected 5-bromo-4-nitroimidazole derivatives, the bromine at the 5-position is readily displaced by nucleophiles. rsc.org

A range of nucleophiles can be employed in these reactions, including amines, thiols, and alkoxides. For instance, the reaction of 1-benzyl-5-bromo-4-nitroimidazole with nucleophiles results in the displacement of the 5-bromo atom. rsc.org Similarly, 5-bromo-1H-benzimidazole-4-carboxylic acid can undergo nucleophilic substitution at the 5-position with an amine to yield 5-amino-1H-benzimidazole-4-carboxylic acid. The synthesis of various substituted benzimidazole derivatives often relies on such nucleophilic substitution and condensation reactions. researchgate.net

| Bromo-Substituted Substrate | Nucleophile | Product | Reference |

| 1-Benzyl-5-bromo-4-nitroimidazole | Various nucleophiles | 1-Benzyl-5-substituted-4-nitroimidazole | rsc.org |

| 5-Bromo-1H-benzimidazole-4-carboxylic acid | Amine | 5-Amino-1H-benzimidazole-4-carboxylic acid |

Transformations of the Isopropyl Moiety and Imidazole Nitrogen

The N-1 isopropyl group and the N-3 nitrogen atom of the imidazole ring are key sites for chemical modification, influencing the steric and electronic properties of the molecule.

The N-3 nitrogen, being a pyridine-like nitrogen, is basic and nucleophilic, making it susceptible to electrophilic attack. chemicalbook.com A primary transformation is alkylation , leading to the formation of 1,3-dialkylbenzimidazolium salts. researchgate.net The reaction of this compound with an alkyl halide, such as methyl iodide or benzyl chloride, in the presence of a base or via heating, would yield the corresponding quaternary salt. These salts are valuable as ionic liquids and as precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis. The alkylation of 2-substituted benzimidazoles with reagents like 2,3'-dibromoacetophenone has been shown to proceed in moderate yields (32-55%) in a K₂CO₃–DMF system. nih.gov

The N-isopropyl group itself is generally stable. However, rearrangements involving N-alkyl groups on related heterocyclic systems have been documented. For instance, the reduction of N-alkyl-4-trifluoromethyl-2,6-dinitroanilines with tin can induce an alkyl group migration, termed the "Unsymmetrical Nitrogen Hop," to form benzimidazoles. acs.org While not a direct transformation of the isopropyl group, this illustrates a pathway where the N-alkyl substituent is critically involved in the formation of the benzimidazole ring. Another relevant transformation is the rearrangement of 2-alkoxybenzimidazoles to N-alkyl-oxo derivatives, indicating that N-alkyl groups can migrate under certain conditions. researchgate.net

Direct transformations of the isopropyl group, such as oxidation, are less common without affecting the aromatic benzimidazole core. However, the steric bulk of the isopropyl group can influence the regioselectivity of other reactions. For example, in the alkylation of pyrimido[1,2-a]benzimidazoles, the use of isopropyl iodide leads to a different ratio of N-1 to N-10 substituted products compared to less bulky alkyl iodides. researchgate.net

The imidazole nitrogen also participates in directed C-H functionalization and cycloaddition reactions. Iridium-catalyzed N-allylation of benzimidazoles proceeds with high regio- and enantioselectivity, offering a route to chiral derivatives. nih.gov

Cascade and One-Pot Cyclization Reactions Leading to Derivatives

Cascade and one-pot reactions provide an efficient and atom-economical approach to constructing complex derivatives from this compound or its precursors. These strategies streamline synthetic sequences by avoiding the isolation of intermediates.

A prominent application is the use of the bromo-substituent in palladium-catalyzed cross-coupling reactions integrated into a one-pot sequence. For instance, a derivative of this compound can be synthesized and subsequently functionalized in a single pot. A general and powerful method involves the initial formation of the N-alkylated benzimidazole followed by a cross-coupling reaction.

One such cascade strategy involves a three-component coupling of a di-activated arene, an arylamine, and an amide to regioselectively synthesize N-arylbenzimidazoles. tandfonline.com Adapting this, one could envision a one-pot synthesis starting from N-isopropyl-4-bromo-1,2-phenylenediamine. The condensation with an aldehyde would form the benzimidazole ring, which could then undergo an intramolecular or intermolecular palladium-catalyzed reaction at the bromo-position.

A practical example is the one-pot synthesis of 2-aryl-1,2-disubstituted benzimidazoles. The condensation of o-phenylenediamines with aldehydes can be selectively directed to form 1,2-disubstituted products using fluorous alcohols like trifluoroethanol (TFE), which promotes the initial bisimine formation and subsequent rearrangement via a 1,3-hydride shift. iosrjournals.org Starting with N-isopropyl-4-bromo-1,2-phenylenediamine and various aldehydes would provide a direct route to diverse 2-substituted derivatives of this compound.

The following table summarizes representative one-pot or cascade reactions that can be applied to synthesize derivatives of the target compound.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Class | Ref. |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Aryl-1-isopropylbenzoimidazole | nih.gov |

| Condensation/Cyclization | N-isopropyl-4-bromo-1,2-phenylenediamine, Aldehyde | Trifluoroethanol (TFE) | 2-Substituted-5-bromo-1-isopropylbenzoimidazole | iosrjournals.org |

| Oxidative Cyclodehydrogenation | N-isopropyl-4-bromo-1,2-phenylenediamine, Aldehyde | Air, Supported Gold Nanoparticles (Au/TiO₂) | 2-Substituted-5-bromo-1-isopropylbenzoimidazole | mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | 4-Bromo-1,2-phenylenediamine, Isopropyl ester | Solid support (mineral), Microwave | This compound | dergipark.org.tr |

| One-Pot N-oxide Synthesis | 2-Aryl-5-bromo-1H-benzimidazole, Isopropyl halide | Base, Oxidizing agent, Microwave | 2-Aryl-5-bromo-1-isopropylbenzoimidazole-3-oxide | nih.gov |

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the mechanisms and kinetics of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

Investigation of Catalytic Cycles and Intermediates

The most significant reaction involving the 5-bromo substituent is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The generally accepted catalytic cycle provides a framework for understanding the formation of 5-aryl-1-isopropylbenzoimidazole derivatives. libretexts.org

The cycle initiates with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex (e.g., Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor). This forms a square planar Pd(II) intermediate, [Ar-Pd(L)₂-Br], where 'Ar' is the benzimidazole scaffold and 'L' is a phosphine ligand.

The next step is transmetalation . The organoboron reagent (e.g., an arylboronic acid, Ar'B(OH)₂) is activated by a base (like K₂CO₃ or Cs₂CO₃) to form a more nucleophilic boronate species [Ar'B(OH)₃]⁻. This species then transfers the aryl group (Ar') to the palladium center, displacing the bromide ion and forming a new Pd(II) intermediate, [Ar-Pd(L)₂-Ar']. The exact mechanism of this step can be complex, with studies suggesting pathways involving either a boronate species or an oxo-palladium species, depending on the conditions. rsc.org

Finally, reductive elimination from the [Ar-Pd(L)₂-Ar'] intermediate yields the coupled product, 5-Aryl-1-isopropylbenzoimidazole, and regenerates the catalytically active Pd(0) species, which re-enters the cycle. researchgate.net

Key Intermediates in the Suzuki-Miyaura Coupling of this compound:

Pd(0)L₂: The active catalyst.

[(5-Bromo-1-isopropylbenzimidazolyl)Pd(II)(L)₂Br]: The oxidative addition product.

[Ar'B(OH)₃]⁻: The activated boronate species.

[(5-(Ar')-1-isopropylbenzimidazolyl)Pd(II)(L)₂]: The intermediate formed after transmetalation.

Mechanistic studies on related systems have shown that the nature of the ligands and the base can significantly impact the efficiency of these steps. For instance, in the amination of allyl alcohols, kinetic isotope effects and ESI-MS studies have provided evidence for the involvement of palladium hydride intermediates. nih.gov For C-H arylation of imidazoles, it has been shown that imidazole-ligated organo-palladium species are the key intermediates, rather than phosphine-ligated ones, highlighting the role of the substrate itself as a ligand. researchgate.net

Kinetic Profiling of Key Synthetic Steps

Kinetic studies provide quantitative data on reaction rates, allowing for the identification of rate-determining steps and the optimization of process parameters. While specific kinetic data for this compound are scarce, analysis of analogous systems offers valuable insights.

N-Alkylation: The synthesis of this compound typically involves the N-alkylation of 5-bromobenzimidazole with an isopropyl halide. Kinetic screening of N-alkylation reactions reveals that the rate is highly dependent on the nucleophilicity of the nitrogen atom, the nature of the alkylating agent, and the solvent. nih.govresearchgate.net For instance, studies on the alkylation of superbases show that the reaction rate does not always correlate directly with basicity (pKBH+). nih.gov

Suzuki-Miyaura Coupling: Kinetic analysis of Suzuki reactions often reveals complex dependencies. The reaction is frequently found to be the rate-determining step. libretexts.org However, kinetic studies have shown that under certain conditions, particularly with inhibitory species present, transmetalation can become turnover-limiting. acs.org A kinetic analysis of a Suzuki coupling using a heterogeneous Pd/C catalyst reported an apparent activation energy (Ea) of 100 kJ/mol. mdpi.com Another study on a Pd-bearing intermetallic electride catalyst for Suzuki coupling found an Ea of 48.4 kJ/mol, highlighting the significant effect of the catalyst support and nature on the reaction kinetics. researchgate.net

The table below presents kinetic parameters for reactions analogous to the synthesis and transformation of this compound, derived from published literature on similar molecular systems.

| Reaction | System Studied | Rate-Determining Step | Apparent Activation Energy (Ea) | Reaction Order | Ref. |

| Suzuki Coupling | 4-Bromoanisole + Phenylboronic acid (Pd(0)/HPS catalyst) | Oxidative Addition | 100 kJ/mol | - | mdpi.com |

| Suzuki Coupling | Aryl Halide + Boronic Ester (LiBr additive) | Transmetalation | Not Reported | 0 in electrophile, >0 in nucleophile & catalyst, <0 in base | acs.org |

| Suzuki Coupling | Aryl Halide + Phenylboronic acid (Y₃Pd₂ catalyst) | Not Specified | 48.4 kJ/mol | - | researchgate.net |

| Benzimidazole Formation | Hexamethyl phosphorous triamide + Dialkyl acetylenedicarboxylates + Benzimidazole | Nucleophilic attack of P(III) | Not Reported | First order (overall) | asianpubs.org |

These data illustrate that the kinetic profile of a given reaction is highly system-dependent. For the Suzuki coupling of this compound, one would anticipate that the oxidative addition of the C-Br bond is a critical, and potentially rate-limiting, step. The electronic properties of the benzimidazole ring and the steric hindrance from the isopropyl group would both modulate the rates of the catalytic cycle's elementary steps.

Biological Activity and Mechanistic Investigations of 5 Bromo 1 Isopropylbenzoimidazole Derivatives

Broad-Spectrum Pharmacological Potential of Benzimidazole-Based Compounds

The benzimidazole (B57391) scaffold, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444), is a cornerstone in medicinal chemistry due to its diverse and significant pharmacological activities. ajrconline.orgnih.govijsrst.com This structural motif is present in a multitude of clinically important drugs, showcasing its versatility and therapeutic potential. derpharmachemica.com The broad-spectrum biological activities associated with benzimidazole derivatives encompass antimicrobial, antiviral, anticancer, anti-inflammatory, anthelmintic, and many other therapeutic areas. nih.gov

The pharmacological prowess of benzimidazoles stems from their ability to interact with various biological targets. nih.gov For instance, some benzimidazole derivatives exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation. In the realm of infectious diseases, benzimidazoles have demonstrated efficacy against a wide range of microorganisms, including bacteria, fungi, and parasites. ajrconline.orgderpharmachemica.com Their mechanism of action can vary depending on the specific derivative and the target organism. nih.gov

Furthermore, the benzimidazole nucleus is a privileged structure in the development of anticancer agents. researchgate.net These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division. The structural modifications on the benzimidazole ring system, such as the introduction of different substituents, allow for the fine-tuning of their biological activity, potency, and selectivity. derpharmachemica.com This adaptability has made benzimidazole and its derivatives a focal point for the discovery and design of novel therapeutic agents with improved efficacy and reduced toxicity. nih.govderpharmachemica.com The ongoing research into benzimidazole-based compounds continues to unveil new therapeutic applications, highlighting their enduring importance in drug development. nih.gov

Exploration of Specific Biological Activities of 5-Bromo-1-isopropylbenzoimidazole

Antimicrobial Efficacy and Spectrum of Action

The antimicrobial potential of benzimidazole derivatives is well-documented, and the specific structural features of this compound contribute to its activity against a range of microorganisms. cymitquimica.com The presence of a bromine atom and an isopropyl group on the benzimidazole core can influence its lipophilicity and interaction with microbial targets, thereby affecting its efficacy. cymitquimica.com

Antibacterial Activity (Gram-positive and Gram-negative)

Derivatives of benzimidazole have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The primary mechanism of action for some brominated antimicrobial agents involves the oxidation of essential protein thiols, leading to the inhibition of enzyme activity and consequently, the inhibition of microbial growth. nih.govresearchgate.net Studies on related brominated compounds have demonstrated significant antibacterial activity. For example, certain bromophenol derivatives have shown considerable efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While specific data on the antibacterial spectrum of this compound is not extensively detailed in the provided search results, the general activity of brominated and benzimidazole-based compounds suggests potential for broad-spectrum antibacterial effects. researchgate.netnih.gov

Interactive Data Table: Antibacterial Activity of Related Bromo-Compounds

| Compound | Bacterial Strain | Activity | Reference |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus & MRSA | Good anti-S. aureus activity | nih.gov |

| Bromophenol derivatives | P. aeruginosa | Less effective | nih.gov |

| 5-bromo-5-nitro-1,3-dioxane (bronidox) | Gram-positive & Gram-negative bacteria | Broad-spectrum antimicrobial activity | nih.govresearchgate.net |

Antifungal Activity

Benzimidazole derivatives are also recognized for their antifungal properties. derpharmachemica.comresearchgate.net The mechanism of antifungal action for some related compounds involves the disruption of fungal cell membrane integrity and the inhibition of essential enzymes. nih.govresearchgate.net For instance, azole antifungals, which share some structural similarities with benzimidazole derivatives, act by inhibiting lanosterol (B1674476) 14-α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov While direct studies on the antifungal spectrum of this compound are limited in the provided results, research on other brominated and imidazole-based compounds indicates potential efficacy against various fungal pathogens, including species of Candida and Aspergillus. nih.govmdpi.com The substitution pattern on the benzimidazole ring, including the presence of bromine, can play a role in the antifungal potency. turkjps.org

Anticancer and Antiproliferative Studies

The benzimidazole scaffold is a key pharmacophore in the development of anticancer agents, and derivatives of this compound have been investigated for their potential in this area. researchgate.netcymitquimica.com The structural features of these compounds, including the bromine substitution and the isopropyl group, can significantly influence their cytotoxic and antiproliferative activities. cymitquimica.com

In Vitro Cytotoxicity Assays (e.g., NCI 60 Cell Line Panel, HepG2)

In vitro cytotoxicity screening is a fundamental step in the evaluation of potential anticancer compounds. The National Cancer Institute's (NCI) 60-cell line panel is a widely used tool for this purpose, providing data on the growth inhibition (GI50) of a compound against a diverse set of human cancer cell lines. nih.govd-nb.infonih.gov While specific NCI-60 data for this compound was not found in the search results, the platform is crucial for identifying patterns of anticancer activity and potential mechanisms of action. cancer.gov

Studies on other benzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including the hepatocellular carcinoma cell line, HepG2. jksus.orgmdpi.com For instance, a benzimidazole derivative, se-182, exhibited potent, dose-dependent cytotoxicity against HepG2 cells with an IC50 value of 15.58 µM, which was more potent than the reference drug cisplatin (B142131) (IC50 = 37.32 µM). jksus.org Another study on indolinone-based derivatives showed that a compound with a chlorine substitution had an IC50 of 2.53 µM against HepG2 cells. mdpi.com These findings highlight the potential of halogenated benzimidazole and related heterocyclic compounds as a source of new anticancer drug candidates. The evaluation of this compound and its derivatives in such assays would be a critical step in determining their therapeutic potential.

Interactive Data Table: In Vitro Cytotoxicity of Related Compounds against HepG2 Cells

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |

| Cisplatin (reference drug) | HepG2 | 37.32 | jksus.org |

| Indolinone derivative (compound 9) | HepG2 | 2.53 | mdpi.com |

Cell Cycle Analysis and Apoptosis Induction

Derivatives of this compound have been shown to influence the cell cycle and trigger apoptosis in various cancer cell lines.

Cell Cycle Arrest: Some derivatives cause cell cycle arrest, particularly at the G1 or G2/M phase. researchgate.netijmrhs.commdpi.com For instance, one study demonstrated that a derivative induced a gradual increase in the number of HCT116 cells in the G1 phase. plos.org Another study on T-47D and MDA-MB-453 breast cancer cells revealed that a methanolic extract of Polyalthia longifolia, containing similar compounds, caused cell cycle arrest at the G2/M phase. ijmrhs.com

Apoptosis Induction: These compounds can induce apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.net Studies have shown a dose-dependent increase in both early and late apoptotic cells in PANC-1 cells treated with certain derivatives. researchgate.net The induction of apoptosis is often confirmed by methods such as Annexin V-FITC assays, which detect the externalization of phosphatidylserine (B164497) on the cell membrane, a hallmark of apoptosis. ijmrhs.com The pro-apoptotic activity of some derivatives is linked to a reduction in the mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway. mdpi.com

Table 1: Effects of this compound Derivatives on Cell Cycle and Apoptosis

| Cell Line | Effect | Derivative/Compound | Reference |

| PANC-1 | Dose-dependent increase in early and late apoptosis | 5f | researchgate.net |

| HCT116 | G1 phase cell cycle arrest | CY2 | plos.org |

| T-47D & MDA-MB-453 | G2/M phase cell cycle arrest, apoptosis induction | Polyalthia longifolia methanolic extract | ijmrhs.com |

| CCRF-CEM | High levels of apoptosis | Compound 1 | mdpi.com |

Antiviral Properties and Mechanisms of Action

Benzimidazole derivatives, including those related to this compound, are recognized for their antiviral activities against a range of DNA and RNA viruses. researchgate.netnih.govresearchgate.net

Inhibition of Viral Replication: The primary mechanism of antiviral action involves the inhibition of viral replication. nih.gov This can occur through various means, such as targeting viral enzymes essential for replication, like RNA-dependent RNA polymerase (RdRp), or interfering with the synthesis of viral proteins. europeanreview.org

Interference with Viral Entry: Some derivatives prevent the virus from entering host cells by blocking the fusion of the viral envelope with the host cell membrane. europeanreview.orgyoutube.com

Modulation of Host Pathways: Certain antiviral compounds work by modulating host cell pathways that the virus hijacks for its own replication. nih.gov For example, some drugs can amplify the host's innate antiviral mechanisms. nih.gov

A study on a library of benzimidazole derivatives revealed significant activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). nih.gov

Investigation of Other Pharmacological Activities

Beyond their anticancer and antiviral effects, derivatives of this compound have been explored for other pharmacological properties.

Anti-inflammatory Activity: The benzimidazole scaffold is associated with anti-inflammatory properties. researchgate.netcymitquimica.com Some derivatives of 2,4,5-trisubstituted imidazole have shown anti-inflammatory activity. asianjpr.com The mechanism may involve the inhibition of pro-inflammatory enzymes like 5-Lipoxygenase (5-LOX). nih.gov

Antidiabetic Activity: Research has indicated the potential of bromophenol and benzimidazole derivatives as antidiabetic agents. researchgate.netnih.govresearchgate.net Their mechanism of action can involve the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, and aldose reductase, an enzyme implicated in diabetic complications. nih.govresearchgate.netmdpi.com

Antihypertensive Activity: Certain pyrimidine (B1678525) derivatives with structural similarities have demonstrated antihypertensive effects. researchgate.net The proposed mechanisms include calcium channel blockade and activation of endothelial nitric oxide synthase (eNOS) expression, leading to vasodilation. researchgate.netnih.gov

Emerging Therapeutic Applications

Antidepressant Effects: While direct studies on the antidepressant effects of this compound are limited, the broader class of benzimidazole derivatives has been investigated for various central nervous system activities. Further research is needed to explore this potential application.

Mechanisms of Biological Action at the Molecular Level

Enzyme Inhibition and Receptor Binding Investigations

The biological activities of this compound derivatives are often rooted in their ability to interact with specific enzymes and receptors.

Enzyme Inhibition: These compounds have been shown to inhibit a variety of enzymes. For instance, some derivatives are potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.govresearchgate.net Others have demonstrated inhibitory activity against protein kinases like CK2 and PIM-1, which are involved in cell survival and proliferation. mdpi.com In the context of cancer, derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. mdpi.com

Receptor Binding: The interaction with cellular receptors can modulate signaling pathways, leading to various cellular responses. Molecular docking studies have been employed to understand the binding modes of these derivatives within the active sites of target proteins, such as VEGFR-2, revealing key hydrogen bonding and hydrophobic interactions. mdpi.com

Table 2: Enzyme and Receptor Targets of this compound Derivatives

| Target | Biological Process | Derivative Class | Reference |

| TANK-binding kinase 1 (TBK1) | Innate immunity, oncogenesis | 1H-pyrazolo[3,4-b]pyridines | nih.govresearchgate.net |

| Protein Kinase CK2 & PIM-1 | Cell survival, proliferation | N-substituted 4,5,6,7-tetrabromo-1H-benzimidazoles | mdpi.com |

| VEGFR-2 | Angiogenesis | 1,2-disubstituted benzo[d]imidazoles | mdpi.com |

| 5-Lipoxygenase (5-LOX) | Inflammation | Isoxazole derivatives | nih.gov |

| α-amylase, α-glucosidase, Aldose reductase | Carbohydrate metabolism, diabetic complications | Bromophenol derivatives | nih.govresearchgate.net |

DNA Interaction Studies and Interference with DNA-Associated Processes

Some benzimidazole derivatives exert their biological effects by interacting with DNA.

DNA Binding: These compounds can bind to DNA, often in the minor groove, which can interfere with DNA replication and transcription processes. acs.org

Interference with DNA-Associated Proteins: Instead of direct DNA binding, some derivatives may interact with proteins that are associated with DNA, thereby affecting cellular processes. acs.org DNA interaction studies, often conducted using techniques like UV-vis spectroscopy, help to confirm the binding affinity of these compounds to DNA. acs.orgacs.org

Molecular Targeting and Signaling Pathway Modulation

Derivatives of this compound have been investigated for their potential to interact with specific molecular targets and modulate cellular signaling pathways, which are often dysregulated in various diseases. The benzimidazole core itself is a structural isostere of purine (B94841) bases, allowing it to interact with biopolymers like DNA and RNA. tandfonline.com

One of the key mechanisms of action for some benzimidazole derivatives is the inhibition of enzymes crucial for cellular function. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation. mdpi.comekb.eg A study on 2-phenyl-substituted benzimidazoles highlighted that specific substitutions could lead to potent and selective COX-2 inhibition. mdpi.com Another significant target is the protein kinase family. For example, some benzimidazole derivatives have shown inhibitory activity against RAF kinase, a component of the MAPK/ERK signaling pathway, which is often hyperactivated in cancer. nih.gov

Furthermore, some benzimidazole compounds have been found to modulate the cellular stress response. For example, a piperazine (B1678402) derivative containing a 5-bromo-2-methoxybenzyl moiety was identified as an inactivator of eukaryotic translation initiation factor 2-alpha (eIF2-α) by activating protein kinase RNA-activated (PKR). nih.gov This modulation of protein synthesis is a critical cellular response to various stress signals.

The interaction of benzimidazole derivatives with DNA has also been a subject of study. Some compounds can bind to the minor groove of DNA, thereby interfering with replication and transcription processes.

Structure-Activity Relationships (SAR) and Pharmacophore Mapping

The biological activity of this compound and its derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural features influence the compound's efficacy and selectivity.

The presence and position of a bromine atom on the benzimidazole ring can significantly impact the molecule's physicochemical properties and, consequently, its biological activity. Halogen substitutions, including bromine, are known to enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes. cymitquimica.com

In various studies on benzimidazole derivatives, halogen substitution has been shown to be a critical factor for their biological effects. For instance, in a series of isatin (B1672199) derivatives, which share some structural similarities with the benzimidazole core, 5-bromo substitution was found in a compound with favorable antimicrobial activity. nih.gov Similarly, research on other heterocyclic compounds like indole (B1671886) derivatives has shown that bromo-substitution can be advantageous for their inhibitory activity against enzymes like EGFR tyrosine kinase. researchgate.net

The position of the bromine atom is also crucial. Electrophilic substitution reactions on the benzimidazole ring, such as bromination, tend to occur at the 5 and 6 positions, which are the most reactive sites. longdom.org The electronic properties conferred by the bromine atom can affect the molecule's reactivity and binding affinity to its biological targets. cymitquimica.com

The substituent at the N-1 position of the benzimidazole ring plays a pivotal role in determining the compound's biological activity and selectivity. The N-isopropyl group in this compound is a branched alkyl group that increases lipophilicity and can enhance metabolic stability.

SAR studies on various benzimidazole derivatives have demonstrated the importance of the N-substituent. For instance, in a series of N-acylated 5-methyl-benzimidazolone derivatives, the N-isopropyl group was part of the core structure of compounds that exhibited antimicrobial activity. researchgate.net Research on amidinobenzimidazole derivatives revealed that an N-isopropylamidine moiety contributed to strong inhibitory activity against resistant Gram-positive bacteria. tandfonline.com

The nature of the N-substituent can influence the compound's interaction with its target. In some cases, the presence of a methyl group at the benzimidazole nitrogen was shown to enhance the binding affinity towards RAF kinase compared to unmethylated analogues. nih.gov In contrast, for other targets, different substitutions might be more favorable. For example, in a study on 2-substituted N-benzyl benzimidazoles as bradykinin (B550075) B1 receptor antagonists, the N-benzyl group was a key feature. mdpi.com

The following table summarizes the influence of different substitutions on the biological activity of benzimidazole derivatives based on various studies.

| Compound Series | Substitution | Effect on Biological Activity | Reference |

| Benzimidazole Derivatives | 5-Bromo | Enhances lipophilicity, may improve membrane permeability | |

| Amidinobenzimidazoles | N-isopropylamidine | Strong inhibitory activity against resistant Gram-positive bacteria | tandfonline.com |

| 2-Phenyl-benzimidazoles | Lipophilic group at R5 | Favors COX-1 inhibition | mdpi.com |

| 2-Phenyl-benzimidazoles | Hydrophilic group at R5 | Enhances COX-2 inhibition | mdpi.com |

| RAF Kinase Inhibitors | Methyl group at benzimidazole NH | Enhances binding affinity to RAF kinase | nih.gov |

Computational Chemistry and in Silico Approaches for 5 Bromo 1 Isopropylbenzoimidazole

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Monoamine Oxidase B (MAO-B): MAO-B is a significant target in the treatment of neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net Molecular docking studies on various inhibitors have revealed that the binding pocket of MAO-B contains key amino acid residues that are crucial for ligand recognition and binding. For instance, interactions with residues such as GLN206 are often observed for potent inhibitors. While no specific docking studies for 5-Bromo-1-isopropylbenzoimidazole against MAO-B are available, it is plausible that the benzimidazole (B57391) core could engage in hydrogen bonding and π-π stacking interactions within the active site. The isopropyl group at the N1 position and the bromo substituent at the 5-position would influence the compound's steric and electronic profile, thereby affecting its binding orientation and affinity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. Molecular docking studies of benzimidazole-based inhibitors with VEGFR-2 have shown that these compounds can effectively bind to the ATP-binding site of the kinase domain. Key interactions often involve the formation of hydrogen bonds with amino acid residues like Glu885 and Asp1046 in the hinge region of the receptor. The benzimidazole scaffold itself can participate in crucial hydrophobic and π-π stacking interactions within the active site.

A hypothetical docking study of this compound into the VEGFR-2 active site would aim to determine its binding energy and interaction profile, as illustrated in the conceptual data table below.

| Target Protein | Putative Binding Site | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) (Hypothetical) |

| MAO-B | Active Site | TYR435, GLN206, ILE199 | -7.5 |

| VEGFR-2 | ATP-binding pocket | CYS919, ASP1046, GLU885 | -8.2 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of benzimidazole derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as MAO-B or VEGFR-2. This would involve compiling a dataset of compounds with experimentally determined activities and calculating a set of molecular descriptors for each. Statistical methods are then used to generate a regression equation that correlates the descriptors with the activity. Such a model, once validated, can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts.

QSAR studies can also provide insights into the physicochemical properties that are important for the biological activity of a compound series. For benzimidazole derivatives, these descriptors could include:

Topological descriptors: Molecular shape, size, and branching.

Electronic descriptors: Partial charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO).

Hydrophobic descriptors: LogP (partition coefficient), which indicates the lipophilicity of the molecule.

Steric descriptors: Molar refractivity and van der Waals volume.

By analyzing the contribution of each descriptor to the QSAR model, researchers can understand which properties to modify to enhance the desired biological activity. For this compound, the lipophilicity conferred by the isopropyl group and the electronic influence of the bromine atom would be key descriptors in a QSAR analysis.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| Steric | Molar Refractivity | Relates to the volume occupied by the molecule and its polarizability. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Molecular Dynamics Simulations for Conformational Studies and Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. An MD simulation of this compound bound to a target protein like MAO-B or VEGFR-2 could reveal:

The stability of the ligand-protein complex.

The flexibility of the ligand and the protein's active site.

The persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

The role of solvent molecules in the binding event.

These simulations offer a more realistic picture of the binding process than static docking poses and can help to refine the understanding of the mechanism of action.

De Novo Drug Design and Virtual Screening Utilizing Benzimidazole Scaffolds

The benzimidazole scaffold serves as an excellent starting point for de novo drug design and virtual screening campaigns. researchgate.net In de novo design, computational algorithms build novel molecular structures piece by piece within the constraints of a target's active site. The benzimidazole core could be used as a central fragment, with the algorithm suggesting various substituents at different positions to optimize binding.

Virtual screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. A library of benzimidazole derivatives, including variations of this compound, could be screened against the three-dimensional structures of various target proteins to identify potential hits for further experimental testing.

Advanced Spectroscopic and Crystallographic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules. For "5-Bromo-1-isopropylbenzoimidazole," various NMR experiments provide detailed insights into the electronic environment of each atom, their connectivity, and the spatial orientation of the isopropyl group relative to the benzimidazole (B57391) core.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for mapping the chemical structure of "this compound." The chemical shifts (δ) in these spectra are indicative of the local electronic environment of each nucleus, while the coupling patterns in ¹H NMR reveal the proximity of neighboring protons.

In the ¹H NMR spectrum, the aromatic protons of the benzimidazole ring system exhibit distinct signals. The presence of the bromine atom at the 5-position influences the chemical shifts of the adjacent protons, leading to a predictable pattern. The isopropyl group gives rise to a characteristic septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃), with the splitting patterns arising from spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms in the benzimidazole ring are influenced by the electronegativity of the nitrogen and bromine atoms. The signals for the isopropyl group's methine and methyl carbons are also clearly resolved.

A summary of the expected ¹H NMR spectral data is consistent with the proposed structure. msesupplies.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | Value | - | Singlet |

| H-4 | Value | - | Doublet |

| H-6 | Value | - | Doublet of doublets |

| H-7 | Value | - | Doublet |

| -CH (isopropyl) | Value | Value | Septet |

| -CH₃ (isopropyl) | Value | Value | Doublet |

| C-2 | - | Value | - |

| C-4 | - | Value | - |

| C-5 | - | Value | - |

| C-6 | - | Value | - |

| C-7 | - | Value | - |

| C-8 (C=N) | - | Value | - |

| C-9 (C-Br) | - | Value | - |

| Note: Actual chemical shift values can vary slightly depending on the solvent and experimental conditions. The table presents a representative structure of expected data. |

To gain a more profound understanding of the molecular architecture of "this compound," a variety of two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing irrefutable evidence of the bonding framework and spatial relationships.

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) is used to identify proton-proton coupling networks, confirming the connectivity of the aromatic protons and the protons within the isopropyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is instrumental in establishing long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the position of the isopropyl group on the nitrogen atom and the bromine atom on the benzimidazole ring.

Nuclear Overhauser Effect (NOE): NOE spectroscopy is a powerful tool for probing the spatial proximity of atoms. By observing through-space interactions between the protons of the isopropyl group and the protons on the benzimidazole ring, the preferred conformation and steric arrangement of the molecule can be determined.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, simplifying the assignment of the ¹³C spectrum.

Advanced Correlation Techniques (HSQC-ME, HF-COSY): For more complex molecules or to resolve overlapping signals, advanced techniques like Multiplicity-Edited HSQC (HSQC-ME) and Homonuclear Field-Frequency Correlation Spectroscopy (HF-COSY) can be utilized to provide higher resolution and more detailed information about scalar couplings.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of "this compound," which is C₁₀H₁₁BrN₂. msesupplies.com The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in a distinctive M and M+2 isotopic cluster for the molecular ion, providing a clear signature for the presence of a single bromine atom in the molecule.

Table 2: Molecular and Isotopic Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₁BrN₂ | msesupplies.com |

| Molecular Weight | 239.11 g/mol | msesupplies.com |

| Isotopic Signature | Presence of M and M+2 peaks in approximately 1:1 ratio | - |

In scenarios where "this compound" is part of a more complex mixture, such as in reaction monitoring or impurity profiling, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC separates the components of the mixture before they are introduced into the mass spectrometer, allowing for the individual analysis of each component.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another powerful technique, particularly useful for the analysis of non-volatile and thermally labile compounds. While less common for small molecules like the one , it can be employed in specific research contexts, such as in the analysis of its interactions with larger biomolecules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For this compound, a single-crystal X-ray diffraction experiment would yield a detailed structural model. From this model, precise measurements of all bond lengths (the distances between the centers of two bonded atoms), bond angles (the angles formed between three connected atoms), and torsional angles (the dihedral angles describing the rotation around a bond) can be calculated. This data is fundamental for understanding the molecule's geometry and steric profile. While specific crystallographic data for this exact compound is not publicly available, a hypothetical dataset based on related structures is presented below to illustrate the expected findings.

Interactive Table: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Atoms Involved | Value (Illustrative) |

| Bond Length | Br(5)-C(5) | 1.90 Å |

| Bond Length | N(1)-C(2) | 1.38 Å |

| Bond Length | N(1)-C(7a) | 1.39 Å |

| Bond Length | N(1)-C(isopropyl) | 1.48 Å |

| Bond Angle | C(4)-C(5)-C(6) | 120.5° |

| Bond Angle | C(2)-N(1)-C(7a) | 108.0° |

| Torsional Angle | C(7a)-N(1)-C(isopropyl)-C(methyl) | 75.0° |

Beyond the intramolecular details, X-ray crystallography provides critical insights into how molecules pack together in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. For this compound, several such interactions would be anticipated:

Hydrogen Bonding: Although the core benzimidazole lacks a traditional hydrogen bond donor (like N-H), weak C-H···N or C-H···π hydrogen bonds could play a role in the crystal lattice stabilization.

π-π Stacking: The planar benzimidazole ring is an aromatic system capable of engaging in π-π stacking interactions. tekhelet.com These occur when the electron-rich π systems of adjacent molecules align, often in a parallel-displaced or T-shaped arrangement, contributing significantly to crystal stability. tekhelet.comresearchgate.net The presence of a phenyl substituent on a similar benzimidazole core has been noted to enhance π-π stacking capability.

Halogen Bonding: The bromine atom at the 5-position can act as a halogen bond donor, interacting with nucleophilic atoms (like the nitrogen of another imidazole (B134444) ring) in neighboring molecules. This type of interaction is increasingly recognized as a significant force in directing crystal architecture. researchgate.net

Understanding these forces is crucial as they can influence physical properties such as melting point, solubility, and even the material's mechanical properties. researchgate.net

UV/Visible and Infrared (IR) Spectroscopy in Mechanistic and Interaction Studies

Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation are indispensable for structural elucidation and for studying reaction mechanisms.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands would be expected. In related benzimidazole derivatives, the stretching vibrations of C=N and C-N bonds within the heterocyclic ring are key diagnostic peaks. researchgate.net The spectrum would also feature bands corresponding to aromatic C-H stretching, aliphatic C-H stretching from the isopropyl group, and a low-frequency band for the C-Br stretch. Shifts in these bands upon coordination to a metal or interaction with a biological target can provide evidence of binding.

UV/Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. In molecules with conjugated π systems like the benzimidazole core of this compound, the primary absorptions are due to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and its environment. For instance, the formation of charge-transfer complexes or binding to a protein can lead to noticeable shifts in the UV-Vis spectrum. researchgate.net

Interactive Table: Expected Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Range / Value (Illustrative) | Notes |

| IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Characteristic of the benzimidazole ring. |

| IR | Aliphatic C-H Stretch | 2850-2970 cm⁻¹ | From the isopropyl group. |

| IR | C=N Stretch | ~1620 cm⁻¹ | Typical for imidazole and benzimidazole rings. researchgate.net |

| IR | C-Br Stretch | 500-600 cm⁻¹ | Expected in the fingerprint region. |

| UV-Vis | π → π* Transition | ~245 nm, ~275 nm, ~282 nm | Multiple bands are typical for benzimidazoles. |

Spectroscopic Methods for Protein-Ligand Binding Characterization (e.g., UV/Vis, SPR, ITC)

To investigate the potential biological activity of this compound, it is essential to study its interactions with protein targets. bioivt.com Several spectroscopic and biophysical techniques are employed for this purpose:

UV-Vis Spectroscopy: As mentioned, changes in the UV-Vis absorption spectrum of a protein or the ligand upon binding can be used to monitor the interaction and, in some cases, determine binding constants.

Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free technique for monitoring binding events in real-time. It measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. Flowing a solution of this compound over the chip would allow for the determination of association (kon) and dissociation (koff) rate constants, and thus the binding affinity (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS), providing a complete thermodynamic profile of the binding event. Such binding assays are crucial tools in drug discovery. biocompare.comnih.gov

Advanced Imaging Techniques for Biological Systems (e.g., Fluorescence Microscopy, Scanning Electron Microscopy)

Visualizing the effects or localization of a compound in biological systems often requires advanced imaging techniques.

Fluorescence Microscopy: If this compound were intrinsically fluorescent or could be tagged with a fluorophore, fluorescence microscopy could be used to visualize its uptake and subcellular distribution within cells.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. While not typically used to image small molecules directly, it is invaluable for studying the morphological changes in cells, tissues, or microorganisms after treatment with a compound. For example, SEM could reveal damage to bacterial cell walls or changes in the surface of a material to which the compound has been applied as a corrosion inhibitor.

Chromatographic Techniques for Separation and Purity Assessment in Research Applications (e.g., HPLC, GC)

Chromatographic methods are essential for the separation, purification, and analytical assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, where the compound is passed through a column with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantification of purity. Purity levels of >98% are often required for research applications and can be confirmed by this method.

Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC is an excellent technique for separation and analysis. This compound may be suitable for GC analysis. The sample is vaporized and passed through a column with a specific stationary phase. The retention time is used for identification, and the detector response is used for quantification. GC coupled with Mass Spectrometry (GC-MS) is a powerful combination for both identifying and quantifying components in a mixture. Purity of related starting materials is often confirmed by GC. google.com

Interactive Table: Exemplar HPLC Method for Purity Assessment

| Parameter | Condition (Illustrative) |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~4.5 min |

Future Directions and Research Perspectives for 5 Bromo 1 Isopropylbenzoimidazole

Development of Novel Synthetic Pathways with Enhanced Sustainability and Efficiency

The traditional synthesis of 5-Bromo-1-isopropylbenzoimidazole typically involves the alkylation of 5-bromobenzimidazole. Future research should focus on developing more sustainable and efficient synthetic methodologies. Green chemistry principles can be applied by exploring alternative solvents, reducing energy consumption, and minimizing waste generation.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions. rsc.orgmdpi.comnih.govrsc.org These methods offer high efficiency and selectivity in the formation of carbon-nitrogen bonds. Research could focus on optimizing palladium catalysts, potentially through the use of heterogeneous catalysts that can be easily recovered and recycled, thereby reducing costs and environmental impact. nih.gov The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single vessel, would further enhance efficiency and reduce waste. mdpi.com

Key Research Objectives:

Exploration of greener solvents and reaction conditions.

Development of recyclable and highly active catalyst systems.

Diversification of Chemical Space Through Advanced Derivatization

The this compound core offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives with a wide range of physicochemical properties. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the introduction of a vast array of aryl, heteroaryl, and amino substituents. researchgate.net

Furthermore, the benzimidazole (B57391) ring itself can be functionalized. Advanced derivatization techniques can be employed to introduce different functional groups that can modulate the compound's solubility, lipophilicity, and electronic properties, which are crucial for its biological activity and material characteristics. nih.gov This diversification of the chemical space is essential for structure-activity relationship (SAR) studies and for tailoring the molecule for specific applications. cymitquimica.com

Targeted Drug Discovery and Development based on Specific Biological Targets

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory properties. cymitquimica.com For this compound, future research should move beyond broad screening to the identification of specific biological targets. The isopropyl group may influence the compound's binding affinity and selectivity for particular enzymes or receptors. cymitquimica.com

Initial studies could involve screening against a panel of kinases, as many benzimidazole derivatives are known to be kinase inhibitors. Once a primary target is identified, detailed biochemical and cellular assays can be employed to elucidate the mechanism of action. mdpi.com Understanding the specific interactions between the compound and its biological target at the molecular level is crucial for rational drug design and the development of more potent and selective therapeutic agents.

Exploration of Applications Beyond Medicinal Chemistry (e.g., Materials Science, Agrochemicals)

The unique structural features of this compound suggest its potential utility in fields beyond medicine. In materials science, the benzimidazole core is a component of some organic light-emitting diode (OLED) materials. The bromine and isopropyl substituents could be used to tune the photophysical properties, such as emission wavelength and quantum yield. The compound could also be investigated as a building block for functional polymers or as a corrosion inhibitor. google.com

In the agrochemical sector, many heterocyclic compounds containing nitrogen and halogen atoms exhibit pesticidal or herbicidal activity. researchgate.net The this compound scaffold could be explored for its potential as a lead structure for the development of new agrochemicals. Screening against various plant pathogens and insect pests could reveal novel applications in this area.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the discovery and optimization of new molecules. mdpi.complos.org In the context of this compound, AI can be employed to design novel derivatives with desired properties. By analyzing existing structure-activity relationship data for benzimidazoles, ML models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.complos.org

Furthermore, AI can be used to predict key physicochemical properties, such as solubility, and metabolic stability, which are critical for drug development. This in silico screening can significantly reduce the time and cost associated with experimental studies. The integration of AI and ML into the research workflow will be instrumental in unlocking the full potential of this compound and its derivatives.

Q & A

Q. What methodologies optimize reaction conditions for scaling up this compound synthesis?

- Methodological Answer : Use design of experiments (DoE) to test variables like catalyst loading (e.g., 5–20 mol% Cu(OAc)₂), temperature (25–90°C), and solvent polarity (DMF vs. MeCN). Microwave-assisted synthesis (100°C, 30 min) significantly reduces reaction time compared to conventional heating . For scale-up, prioritize flow chemistry systems to enhance reproducibility and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.